molecular formula C24H26N2O4 B11152207 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide

2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11152207
M. Wt: 406.5 g/mol
InChI Key: VRAMUIOAHQETAA-UHFFFAOYSA-N
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Description

2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound with a unique structure that combines a chromen-2-one core with a pyridyl ethyl acetamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Methylallyl Group: The methylallyl group can be introduced via an etherification reaction using methylallyl chloride and a base such as potassium carbonate.

    Formation of the Pyridyl Ethyl Acetamide Side Chain: This step involves the reaction of 4-pyridyl ethylamine with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylallyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridyl ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its chromen-2-one core can be used in the development of organic semiconductors or fluorescent materials.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, potentially inhibiting their activity. The pyridyl ethyl acetamide side chain can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-pyridyl)ethyl]acetamide is unique due to its combination of a chromen-2-one core with a pyridyl ethyl acetamide side chain. This structure provides a unique set of chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C24H26N2O4/c1-15(2)14-29-21-6-5-19-16(3)20(24(28)30-23(19)17(21)4)13-22(27)26-12-9-18-7-10-25-11-8-18/h5-8,10-11H,1,9,12-14H2,2-4H3,(H,26,27)

InChI Key

VRAMUIOAHQETAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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